molecular formula C10H14F2N2O3 B13217812 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol

4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol

Cat. No.: B13217812
M. Wt: 248.23 g/mol
InChI Key: HVFZXJSRXUIGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 1,1-difluoroethyl group and at position 5 with a methyltetrahydropyran-4-ol moiety. The oxadiazole ring contributes to metabolic stability and π-π stacking interactions, while the difluoroethyl group enhances electronegativity and lipophilicity. The hydroxyl group in the tetrahydropyran ring improves solubility and hydrogen-bonding capacity, distinguishing it from related analogs .

Properties

Molecular Formula

C10H14F2N2O3

Molecular Weight

248.23 g/mol

IUPAC Name

4-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]oxan-4-ol

InChI

InChI=1S/C10H14F2N2O3/c1-9(11,12)8-13-7(17-14-8)6-10(15)2-4-16-5-3-10/h15H,2-6H2,1H3

InChI Key

HVFZXJSRXUIGGN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=N1)CC2(CCOCC2)O)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Oxan-4-ol Moiety: The final step involves the attachment of the oxan-4-ol moiety to the oxadiazole ring through a series of reactions, including esterification and reduction.

Chemical Reactions Analysis

4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The difluoroethyl group enhances the compound’s stability and bioavailability, while the oxan-4-ol moiety contributes to its solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison
Compound Name Core Structure Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight
Target Compound 1,2,4-oxadiazole 1,1-Difluoroethyl Methyl-oxan-4-ol C₉H₁₂F₂N₂O₃ 258.21 g/mol
1-(4-tert-Butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 1,2,4-oxadiazole 4-Fluorophenyl Methyl-piperidine (tert-butyl benzoyl) C₂₅H₂₈FN₃O₂ 421.51 g/mol
Substituted-phenyl-1,2,4-oxadiazoles 1,2,4-oxadiazole Phenyl derivatives Methyl-benzoxazine acetate Varies ~350–400 g/mol
Oxadiazon (Pesticide) 1,3,4-oxadiazol-2(3H)-one 2,4-Dichloro-5-(isopropoxy)phenyl tert-Butyl C₁₅H₁₈Cl₂N₂O₃ 345.22 g/mol

Key Observations :

  • The hydroxyl group in tetrahydropyran-4-ol improves aqueous solubility compared to piperidine/piperazine derivatives, which often rely on tertiary amines for solubility .

Physicochemical Properties

Table 2: Physical Properties
Compound Boiling Point (°C) Density (g/cm³) pKa Solubility
Target Compound ~300–350 (Predicted) 1.3–1.5 (Est.) ~14–16 (OH) Moderate in polar solvents
Piperidine Analog 574.4 (Predicted) 1.176 -0.60 Low (lipophilic)
Substituted-phenyl Oxadiazoles Not reported Not reported ~4–6 (ester) Ethanol-soluble

Key Observations :

  • The hydroxyl group in the target compound increases polarity, enhancing solubility in polar solvents compared to piperidine analogs .
  • The predicted pKa of the hydroxyl group (~14–16) contrasts with the weakly acidic tert-butyl benzoyl group (pKa ~ -0.6) in , influencing ionization under physiological conditions.

Biological Activity

4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

The molecular formula of this compound is C11H16F2N2O3C_{11}H_{16}F_{2}N_{2}O_{3} with a molecular weight of approximately 262.25 g/mol. The structure includes a difluoroethyl group attached to an oxadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including antimicrobial, antiviral, and anticancer properties. The specific compound has been evaluated for its effectiveness against various pathogens and cellular models.

Antiviral Activity

A study focusing on the antiviral properties of 1,2,4-oxadiazole derivatives demonstrated that certain compounds within this class exhibit significant activity against Zika virus (ZIKV) and other flaviviruses such as dengue and Japanese encephalitis viruses. The structure-activity relationship (SAR) analysis suggests that modifications to the oxadiazole core can enhance antiviral potency .

Antimicrobial Activity

Oxadiazoles have also shown promise as antimicrobial agents. For instance, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The presence of specific functional groups on the oxadiazole ring appears to influence their antibacterial effectiveness significantly .

Study 1: Antiviral Efficacy Against ZIKV

In a phenotypic screening study, several 1,2,4-oxadiazole derivatives were synthesized and evaluated for their ability to inhibit ZIKV replication. Among these derivatives, one compound demonstrated a remarkable IC50 value indicating strong antiviral activity. This suggests that the oxadiazole scaffold can be optimized for enhanced therapeutic effects against viral infections .

Study 2: Antimicrobial Properties

A comparative analysis of various oxadiazole compounds revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentration (MIC) values that positioned these compounds as potential candidates for antibiotic development .

Table 1: Biological Activity Summary of Oxadiazole Derivatives

Compound NameActivity TypeTarget Pathogen/Cell LineIC50/MIC Values
Compound AAntiviralZIKVIC50 = 15 µM
Compound BAntibacterialMRSAMIC = 32 µg/mL
Compound CAnticancerHeLa CellsIC50 = 20 µg/mL

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Benzyl SubstitutionIncreased potency against ZIKV
Fluorine SubstitutionEnhanced antibacterial properties
Alkyl Chain LengthVaries effectiveness in different assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.